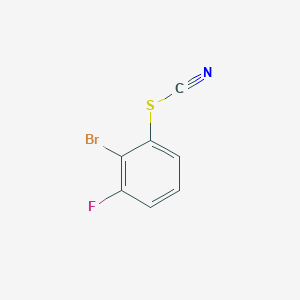
2-Bromo-3-fluorophenylthiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluorophenylthiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 . It is also known as Thiocyanic acid, 2-bromo-3-fluorophenyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with bromo, fluoro, and thiocyanate groups . The InChI code for this compound is 1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Building Blocks for Conjugated Polythiophenes : 3-Fluoro-4-hexylthiophene, prepared via a route involving bromine/fluorine exchange, showcases the role of fluorinated thiophenes in tuning the electronic properties of conjugated polythiophenes. This process underlines the importance of halogenated compounds in synthesizing materials with tailored electronic characteristics (Gohier, Frère, & Roncali, 2013).
Antipathogenic Activity of Thiourea Derivatives : Research on acylthioureas, including 2-bromophenyl and 3-fluorophenyl derivatives, demonstrates significant antimicrobial properties, particularly against biofilm-forming bacteria. This highlights the potential of halogenated thioureas in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Fluorinated Compounds : A study on the synthesis of α-fluoro- and α,α-difluoroalkanals via substitution of vicinal bromofluoroalkanes and subsequent rearrangement processes underscores the synthetic utility of bromo-fluoro compounds in creating fluorinated molecules with potential applications in pharmaceuticals and agrochemicals (Suga & Schlosser, 1990).
Materials Science and Photophysics
Fluorescent Turn-On Sensing of Fluoride Ions : The development of tetraarylstibonium cations for the fluorescence detection of fluoride ions in water demonstrates the application of halogenated compounds in environmental monitoring and sensing technologies. This research shows the potential of such compounds in creating sensitive and selective sensors for anions in aqueous solutions (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Halodeboronation of Aryl Boronic Acids : The study on the scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation demonstrates the versatility of halogenated compounds in organic synthesis, particularly in transformations relevant to the production of fine chemicals and intermediates (Szumigala, Devine, Gauthier, & Volante, 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(2-bromo-3-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIYCQWDHMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)
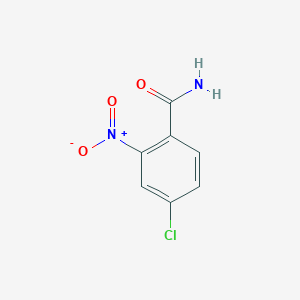

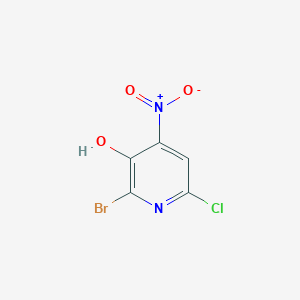
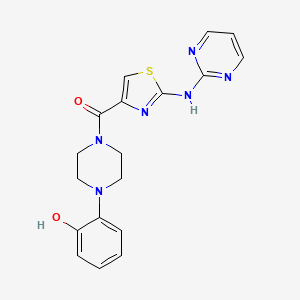


![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
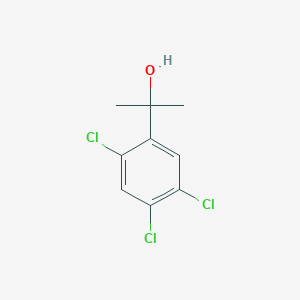

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)